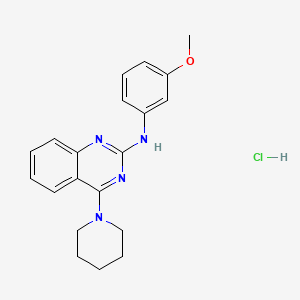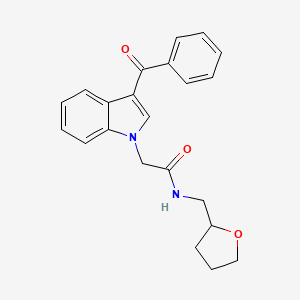
N-(3-methoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride
Übersicht
Beschreibung
N-(3-methoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride, also known as MPQ, is a chemical compound that has been extensively studied for its potential use in scientific research. MPQ is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a type of receptor found in the central nervous system. The purpose of
Wirkmechanismus
N-(3-methoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a type of receptor found in the central nervous system. The α7 receptor is involved in a range of physiological processes, including learning and memory, attention, and sensory processing. N-(3-methoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride binds to the α7 receptor and prevents the binding of acetylcholine, which is a neurotransmitter that activates the receptor. This results in a decrease in the activity of the receptor and a range of downstream effects on the central nervous system.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride has been shown to have a range of biochemical and physiological effects. In studies on animal models, N-(3-methoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride has been shown to improve cognitive function and memory, reduce inflammation in the brain, and protect against the toxic effects of amyloid beta, which is a protein that is associated with Alzheimer's disease. Additionally, N-(3-methoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride has been shown to have potential therapeutic applications for a range of neurological disorders, including schizophrenia and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-methoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other receptors or neurotransmitters. Additionally, N-(3-methoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride has been extensively studied and has a well-established safety profile. However, one limitation of using N-(3-methoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride in lab experiments is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-methoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride. One area of interest is the potential use of N-(3-methoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride as a therapeutic agent for neurological disorders. Additionally, there is ongoing research on the role of the α7 nicotinic acetylcholine receptor in a range of physiological processes, which may lead to new insights into the effects of N-(3-methoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride and other compounds that target this receptor. Finally, there is interest in developing more potent and selective compounds that target the α7 receptor, which may have improved therapeutic potential and fewer side effects.
Conclusion
In conclusion, N-(3-methoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride, or N-(3-methoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride, is a chemical compound that has been extensively studied for its potential use in scientific research. N-(3-methoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a type of receptor found in the central nervous system. N-(3-methoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride has a range of potential scientific research applications, including studies on the central nervous system and the role of nicotinic acetylcholine receptors. N-(3-methoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride has been shown to have a range of biochemical and physiological effects, and there are several potential future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride has been used in a variety of scientific research applications, including studies on the central nervous system and the role of nicotinic acetylcholine receptors. N-(3-methoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride has been shown to have potential therapeutic applications for a range of neurological disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease. Additionally, N-(3-methoxyphenyl)-4-(1-piperidinyl)-2-quinazolinamine hydrochloride has been used in studies on the effects of nicotine on the brain and the potential for nicotine addiction.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-4-piperidin-1-ylquinazolin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.ClH/c1-25-16-9-7-8-15(14-16)21-20-22-18-11-4-3-10-17(18)19(23-20)24-12-5-2-6-13-24;/h3-4,7-11,14H,2,5-6,12-13H2,1H3,(H,21,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPLUGVTBMDQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)N4CCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-chlorobenzyl)thio]-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B4104939.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4104944.png)
![N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4104949.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4104953.png)
![6-amino-4-(3-nitrophenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4104954.png)
![1-(2-fluorophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4104965.png)

![N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide](/img/structure/B4104978.png)
![3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B4104989.png)
![N-benzyl-2-[({[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4104996.png)
![4-(butyrylamino)-N-{4-[(dipropylamino)sulfonyl]phenyl}benzamide](/img/structure/B4105000.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4105008.png)

![1-benzoyl-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4105016.png)